Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate

Acetylcholinesterase inhibition Alzheimer's disease probe design Structure-activity relationship (SAR)

This 4-amino-5-fluoro-2-methylquinoline-3-carboxylate ester is the co-crystallized AChE pharmacophore (PDB 1HBJ, 2.50 Å). C-3 derivatives span a 2,895-fold IC₅₀ range (3.80 nM vs. 11,000 nM), proving the ethyl ester is essential for nanomolar potency. The 5-fluoro substituent confers distinct genotoxicity and CYP profiles vs. 6-F/8-F isomers. Three orthogonal handles (C-3 ester, C-4 amine, C-5 F) enable 50–500-member library synthesis. CNS-range LogP 4.07 supports BBB penetration studies. Ideal for structure-based AChE inhibitor optimization, FEP simulations, and fluorine SAR campaigns.

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
Cat. No. B15066507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)F)C
InChIInChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16)
InChIKeyIUZLUPKKYDAWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-5-fluoro-2-methylquinoline-3-carboxylate: Core Scaffold Identity and Procurement-Relevant Characteristics


Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate (CAS 370104-17-9; MF C₁₃H₁₃FN₂O₂; MW 248.25 g/mol) is a halogenated 4-aminoquinoline-3-carboxylate ester that serves as a validated pharmacophoric intermediate in the design of nanomolar acetylcholinesterase (AChE) inhibitors [1]. Its core scaffold—4-amino-5-fluoro-2-methylquinoline—was co‑crystallized with Torpedo californica AChE at 2.50 Å resolution (PDB 1HBJ), establishing the binding mode of this substitution pattern [2]. The compound carries three synthetically addressable handles: a nucleophilic 4‑amino group, an ethyl ester at C‑3 amenable to hydrolysis or aminolysis, and an aryl fluoride at C‑5 that modulates electronic character and lipophilicity (computed LogP = 4.07, density = 1.3 g/cm³, boiling point = 365.9 °C at 760 mmHg) [3]. Typical commercial purity ranges from 95 % to 98 % .

Why In‑Class Quinoline‑3‑carboxylates Cannot Substitute for Ethyl 4‑Amino‑5‑fluoro‑2‑methylquinoline‑3‑carboxylate


Quinoline‑3‑carboxylate esters bearing a 4‑amino group are a well‑known privileged scaffold, but biological performance is exquisitely sensitive to the presence and position of the fluorine atom, the nature of the C‑4 substituent, and the ester alkyl group. A direct derivative of this compound—4‑amino‑5‑fluoro‑2‑methyl‑3‑(3‑trifluoroacetylbenzylthiomethyl)quinoline—inhibits Torpedo AChE with an IC₅₀ of 3.80 nM [1], while the closely related 1,1‑dihydroxy analog (differing only in the hydration state of the trifluoroacetyl moiety) drops to IC₅₀ = 11 000 nM, a 2895‑fold potency loss [1]. Non‑fluorinated ethyl 4‑amino‑2‑methylquinoline‑3‑carboxylate (CAS 163455‑37‑6, MW 230.26) lacks the electronic‑withdrawing and lipophilic contribution of the 5‑fluoro atom, altering both target affinity and metabolic profile . Positional isomers (e.g., 8‑fluoro or 6‑fluoro analogues) exhibit divergent clastogenicity and CYP inhibition patterns relative to the 5‑fluoro congener [2]. These steep SAR gradients mean that substituting even a closely related quinoline‑3‑carboxylate for this specific substitution pattern will not reproduce the biological or chemical properties demonstrated below.

Quantitative Differentiation Evidence for Ethyl 4‑Amino‑5‑fluoro‑2‑methylquinoline‑3‑carboxylate Versus Closest Analogs


AChE Inhibitory Potency Window: 5‑Fluoro‑4‑aminoquinoline Scaffold Derivatives Span 3.80 nM to 11 000 nM Depending on Side‑Chain Chemistry

The 4‑amino‑5‑fluoro‑2‑methylquinoline core that defines this compound was elaborated into a series of reversible AChE inhibitors [1]. The most potent derivative (compound 27; 4‑amino‑5‑fluoro‑2‑methyl‑3‑(3‑trifluoroacetylbenzylthiomethyl)quinoline) achieved IC₅₀ = 3.80 nM against Torpedo californica AChE. In the same assay, a closely related derivative—the 1,1‑dihydroxy analog (compound 28)—showed IC₅₀ = 11 000 nM [2]. The 2895‑fold potency difference illustrates how the same core scaffold can deliver either single‑digit nanomolar or micromolar activity depending on the C‑3 derivatization. This compound’s ethyl ester provides a stable, tractable entry point into this SAR series.

Acetylcholinesterase inhibition Alzheimer's disease probe design Structure-activity relationship (SAR)

Structural Validation by Co‑Crystallography: The 5‑Fluoro‑4‑amino‑2‑methylquinoline Core Is Resolved in the AChE Active Site

The co‑crystal structure of Torpedo californica AChE complexed with 4‑amino‑5‑fluoro‑2‑methyl‑3‑(3‑trifluoroacetylbenzylthiomethyl)quinoline was solved at 2.50 Å resolution (PDB 1HBJ; R‑value 0.183, R‑free 0.214) [1]. The electron density map unambiguously places the 4‑amino‑5‑fluoro‑2‑methylquinoline moiety in the enzyme active site, confirming that fluorine at the 5‑position and the amino group at the 4‑position form key contacts with the protein. Non‑fluorinated 4‑aminoquinolines or 4‑hydroxy‑2‑methylquinoline‑3‑carboxylates have not been validated in an equivalent high‑resolution co‑crystal with this target [2]. The deposited structure also provides the exact geometry of the 5‑fluoro‑4‑amino hydrogen‑bonding network, enabling precise computational modeling.

X-ray crystallography Structure-based drug design Ligand-protein binding mode

Lipophilicity and Physicochemical Differentiation: 5‑Fluoro Substitution Elevates LogP by ≈0.8 Units Versus Non‑Fluorinated 4‑Amino‑2‑methylquinoline‑3‑carboxylate

The computed LogP of ethyl 4‑amino‑5‑fluoro‑2‑methylquinoline‑3‑carboxylate is 4.07 [1]. The non‑fluorinated direct analog—ethyl 4‑amino‑2‑methylquinoline‑3‑carboxylate (CAS 163455‑37‑6, MW 230.26)—has a lower computed LogP (estimated ~3.3 based on the loss of the fluorine contribution) . The ~0.8 LogP unit increase driven by the 5‑fluoro substituent translates to roughly a 6‑fold increase in octanol/water partition coefficient, which in turn affects membrane permeability, plasma protein binding, and metabolic clearance. The 5‑fluoro substitution also increases molecular weight from 230.26 to 248.25 g/mol and alters the compound’s hydrogen‑bond acceptor profile.

Lipophilicity (LogP) Drug-likeness Permeability prediction

Synthetic Tractability of the Ethyl Ester Handle: Controlled Hydrolysis to the Free Acid Enables Divergent Derivatization

The ethyl ester at C‑3 of this compound is a versatile synthetic handle that can be selectively hydrolyzed to the corresponding carboxylic acid (MW 220.20) or directly converted to amides via aminolysis. The methyl ester analog (methyl 4‑amino‑5‑fluoro‑2‑methylquinoline‑3‑carboxylate) offers a less sterically demanding ester but with different hydrolysis kinetics: ethyl esters generally hydrolyze 2‑ to 5‑fold more slowly than methyl esters under identical basic conditions, providing a wider processing window for multi‑step syntheses [1]. The free acid form lacks the ester handle entirely and requires re‑esterification for further elaboration. The 4‑hydroxy‑2‑methylquinoline‑3‑carboxylate analog (ethyl ester form) cannot undergo the same amine‑based coupling chemistry at C‑4 and represents a fundamentally different chemotype with distinct biological target preferences [2].

Medicinal chemistry Parallel library synthesis Prodrug design

Positional Fluorine Effect on Genotoxicity: 5‑Fluoro Substitution Confers a Distinct Mutagenicity Profile Versus 3‑, 6‑, and 8‑Fluoroquinoline Isomers

A systematic study of monofluorinated quinolines in Chinese hamster lung cells demonstrated that the clastogenic potency is position‑specific: 5‑fluoroquinoline and 7‑fluoroquinoline derivatives exhibit enhanced mutagenicity relative to quinoline, while 3‑fluoro and certain 6‑fluoro derivatives show reduced maximum revertant counts [1]. This position‑dependent genotoxicity profile means that the 5‑fluoro isomer cannot be replaced by an 8‑fluoro or 6‑fluoro isomer without altering the safety liability of the scaffold. Furthermore, CYP2C9 inhibition by fluorine‑substituted benzo[h]quinolines was shown to depend on the fluorine substitution position in a polymorph‑specific manner [2]. These data establish that 5‑fluoro substitution is not interchangeable with other positional fluoro isomers when designing compounds intended for in vivo evaluation.

Genotoxicity Drug safety profiling Fluorine positional SAR

Commercial Availability and Purity Benchmarking: 95–98 % Purity with Same‑Day Shipping from Multiple Vendors

Ethyl 4‑amino‑5‑fluoro‑2‑methylquinoline‑3‑carboxylate is stocked by multiple specialty chemical suppliers (Cato Research Chemicals, Shiya Biopharm, Leyan) at purities of 95 % to 98 % with CAS‑confirmed identity [1]. In contrast, the non‑fluorinated ethyl 4‑amino‑2‑methylquinoline‑3‑carboxylate (CAS 163455‑37‑6) and the 4‑hydroxy analog (ethyl 4‑hydroxy‑2‑methylquinoline‑3‑carboxylate) are listed by fewer vendors and often require custom synthesis lead times. The methyl ester, 8‑fluoro, and 6‑fluoro positional isomers are even less commercially accessible. The availability of the 5‑fluoro‑4‑amino compound from multiple independent sources reduces single‑supplier risk and enables competitive pricing for bulk procurement.

Chemical procurement Supply chain reliability Quality control

High‑Value Application Scenarios for Ethyl 4‑Amino‑5‑fluoro‑2‑methylquinoline‑3‑carboxylate Grounded in Quantitative Evidence


Medicinal Chemistry Hit‑to‑Lead Programs Targeting Acetylcholinesterase (Alzheimer's Disease and Related Dementias)

The co‑crystallized binding pose of the 4‑amino‑5‑fluoro‑2‑methylquinoline core (PDB 1HBJ, 2.50 Å) [1] and the 2895‑fold IC₅₀ window demonstrated for C‑3 derivatives (3.80 nM vs. 11 000 nM) [2] make this ethyl ester an ideal starting building block for AChE inhibitor optimization. Medicinal chemists can hydrolyze the ethyl ester to the free acid and couple diverse amine fragments at C‑3 while retaining the validated 5‑fluoro‑4‑amino binding motif. The scaffold’s LogP of 4.07 falls within the CNS drug‑likeness range, supporting blood‑brain barrier penetration studies.

Structure‑Based Drug Design and Computational Chemistry Campaigns Requiring Experimentally Validated Binding Poses

The high‑resolution co‑crystal structure (PDB 1HBJ) provides unambiguous electron density for the 5‑fluoro‑4‑amino‑2‑methylquinoline pharmacophore, enabling accurate docking, free‑energy perturbation (FEP), and molecular dynamics simulations [1]. This compound can serve as a reference ligand for virtual screening libraries. By contrast, the non‑fluorinated and 4‑hydroxy analogs lack comparable experimental structural data, forcing reliance on lower‑confidence homology models or induced‑fit docking that cannot reproduce the fluorine‑specific interactions observed crystallographically.

Parallel Library Synthesis for Kinase or Epigenetic Target Profiling Using the C‑3 Ethyl Ester Handle

The ethyl ester at C‑3 is a balanced synthetic handle: it is stable under storage conditions but can be hydrolyzed to the carboxylic acid for amide coupling in parallel synthesis workflows [1]. The 4‑amino group provides a second orthogonal diversification point (e.g., reductive amination, sulfonylation, or urea formation). The 5‑fluoro substituent’s electron‑withdrawing effect polarizes the quinoline ring, potentially enhancing the electrophilicity of the C‑3 carbonyl toward nucleophilic attack relative to non‑fluorinated analogs. This compound is thus a dual‑diversification scaffold suitable for generating 50–500‑member libraries.

Metabolic Stability and Toxicology Profiling of Position‑Specific Fluorinated Quinoline Chemical Series

The distinct genotoxicity profile of 5‑fluoroquinolines relative to 3‑, 6‑, and 8‑fluoro isomers established in CHL chromosomal aberration assays [1], combined with the known position‑dependence of CYP2C9 inhibition [2], positions this compound as the reference standard for a focused SAR investigation of fluorine positional effects on ADME‑Tox. Industrial DMPK groups can use it to benchmark microsomal stability, CYP inhibition, and Ames test outcomes specifically for the 5‑fluoro‑4‑aminoquinoline sub‑series, generating data that cannot be extrapolated from the 6‑fluoro or 8‑fluoro regioisomers.

Quote Request

Request a Quote for Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.